[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone
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Overview
Description
“3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone” is a chemical compound with the molecular formula C21H15F3N2O4S . It is a fluorine-containing heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, upon treatment of educts with K2CO3 or C2H5ONa in ethanol, they underwent intramolecular Thorpe-Ziegler cyclization to afford 3-amino-2-carbamoyl-6-(2’-thienyl)-4-trifluoromethyl-thienopyridine .Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as an amino group, a furyl group, a trifluoromethyl group, a thieno[2,3-b]pyridin-2-yl group, and a benzodioxol-5-yl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 448.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
One area of research has focused on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of thieno[2,3-b]pyridin compounds in generating new chemical entities with potential biological activities (Altalbawy, 2013). Additionally, studies on reactions of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine to synthesize new 1,3,5-triazine derivatives highlight the chemical flexibility and reactivity of compounds containing furyl and thienyl groups (Chernov et al., 2015).
Spectroscopic and Environmental Effects
The effects of structure and environmental factors on the spectroscopic properties of similar compounds have been investigated, illustrating how substitutions on the thieno[2,3-b]pyridin skeleton influence the electronic absorption, excitation, and fluorescence properties. This research provides insight into the physical chemistry of these compounds, which is relevant for designing fluorescence-based sensors and materials (Al-Ansari, 2016).
Anticonvulsant Agents and Anti-tumor Activity
Further research includes the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents, demonstrating the therapeutic potential of modifying the thieno[2,3-b]pyridin skeleton for medical applications (Malik & Khan, 2014). Additionally, thienopyridine and benzofuran derivatives have been explored for their potent anti-tumor activities, showcasing the diverse bioactivity of compounds structurally related to 3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone (Hayakawa et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
[3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N2O4S/c21-20(22,23)10-7-11(12-2-1-5-27-12)25-19-15(10)16(24)18(30-19)17(26)9-3-4-13-14(6-9)29-8-28-13/h1-7H,8,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTBTLCJZYWPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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